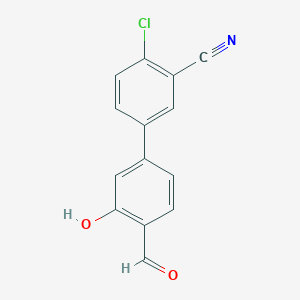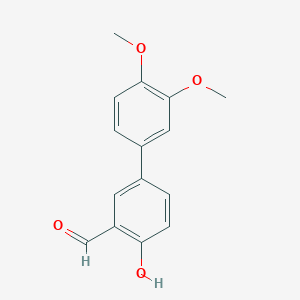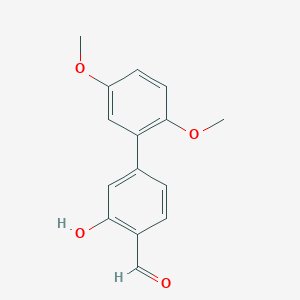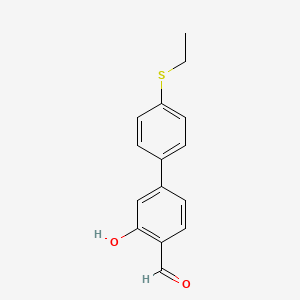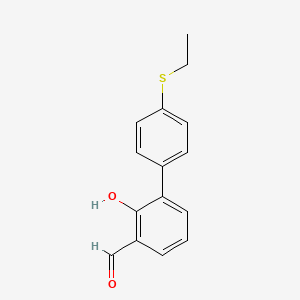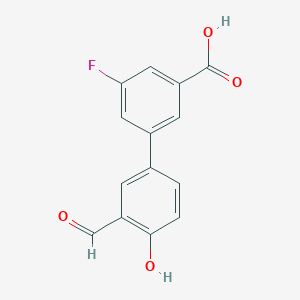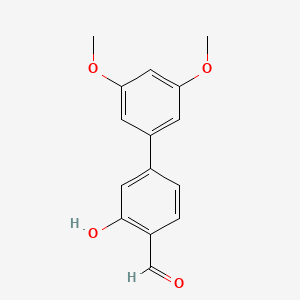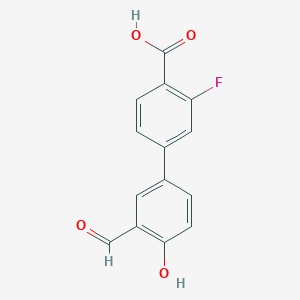
4-(2-Chloro-5-methoxyphenyl)-2-formylphenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Chloro-5-methoxyphenyl)-2-formylphenol, 95% (4-CMF-95) is a phenol derivative that has been studied extensively for its potential applications in a variety of scientific research fields. The chemical structure of 4-CMF-95 is composed of a phenol group with two chlorine atoms and a methoxy group attached to the ring structure. It is a white crystalline solid that is highly soluble in chloroform, methanol, and ethanol. 4-CMF-95 has been used as a reagent in various organic synthesis reactions, and has been studied for its potential applications in biochemistry, pharmacology, and other scientific research fields.
Aplicaciones Científicas De Investigación
4-(2-Chloro-5-methoxyphenyl)-2-formylphenol, 95% has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis reactions, as a catalyst in the production of polymers, and as a starting material for the synthesis of other compounds. In addition, 4-(2-Chloro-5-methoxyphenyl)-2-formylphenol, 95% has been studied for its potential applications in biochemistry, pharmacology, and other scientific research fields.
Mecanismo De Acción
The mechanism of action of 4-(2-Chloro-5-methoxyphenyl)-2-formylphenol, 95% is not fully understood. However, it is believed that the chlorine atoms attached to the phenol group are responsible for its reactivity. The chlorine atoms can act as electron-withdrawing groups, which can facilitate the formation of reactive intermediates that can participate in various organic synthesis reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2-Chloro-5-methoxyphenyl)-2-formylphenol, 95% have not been extensively studied. However, it has been shown to inhibit the activity of certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. In addition, it has been shown to inhibit the activity of certain bacterial enzymes, such as DNA gyrase, which is involved in DNA replication.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(2-Chloro-5-methoxyphenyl)-2-formylphenol, 95% has several advantages for use in laboratory experiments. It is a relatively inexpensive and readily available reagent, and it is highly soluble in a variety of organic solvents. In addition, it is relatively stable, and it has a relatively low toxicity. However, it should be handled with caution, as it can be corrosive and irritant.
Direcciones Futuras
The potential applications of 4-(2-Chloro-5-methoxyphenyl)-2-formylphenol, 95% are still being explored. Possible future directions for research include the development of new synthetic methods for the production of 4-(2-Chloro-5-methoxyphenyl)-2-formylphenol, 95%, the study of its biochemical and physiological effects, and the exploration of its potential applications in medicine, pharmacology, and other scientific fields. In addition, further research could be conducted on the mechanisms of action of 4-(2-Chloro-5-methoxyphenyl)-2-formylphenol, 95% and its potential toxicity.
Métodos De Síntesis
4-(2-Chloro-5-methoxyphenyl)-2-formylphenol, 95% can be synthesized using a variety of methods. One of the most common methods is the reaction of 2-chloro-5-methoxybenzaldehyde and formic acid in the presence of a base such as potassium carbonate or sodium hydroxide. The reaction is typically carried out at a temperature of 80-90°C for a period of several hours. The resulting product is a white crystalline solid with a purity of 95%.
Propiedades
IUPAC Name |
5-(2-chloro-5-methoxyphenyl)-2-hydroxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO3/c1-18-11-3-4-13(15)12(7-11)9-2-5-14(17)10(6-9)8-16/h2-8,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARJOGTSQJQDZMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Cl)C2=CC(=C(C=C2)O)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40685259 |
Source


|
| Record name | 2'-Chloro-4-hydroxy-5'-methoxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40685259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Chloro-5-methoxyphenyl)-2-formylphenol | |
CAS RN |
1111132-43-4 |
Source


|
| Record name | 2'-Chloro-4-hydroxy-5'-methoxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40685259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

